5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 1171810-58-4
VCID: VC2628576
InChI: InChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25)
SMILES: CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid

CAS No.: 1171810-58-4

Cat. No.: VC2628576

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid - 1171810-58-4

Specification

CAS No. 1171810-58-4
Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name 5-[3-cyclohexyl-5-(4-methylphenyl)imidazol-4-yl]furan-2-carboxylic acid
Standard InChI InChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25)
Standard InChI Key VOAUOXIPDMDMND-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O

Introduction

Chemical Structure and Composition

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid features a complex molecular architecture that merits detailed examination. The compound contains several key structural components that define its chemical identity. Central to the structure is the imidazole heterocycle, a five-membered aromatic ring containing two nitrogen atoms in positions 1 and 3 . This imidazole core serves as the scaffold to which other functional groups are attached. At position 1 of the imidazole ring, a cyclohexyl group is attached, providing a non-polar, conformationally flexible component to the molecule .

The 4-position of the imidazole ring bears a 4-methylphenyl (p-tolyl) group, which consists of a benzene ring with a methyl substituent in the para position . This aromatic substituent potentially contributes to the compound's ability to engage in π-π stacking interactions with biological targets. At position 5 of the imidazole core, a 2-furoic acid group is attached, which itself is a heterocyclic carboxylic acid comprising a furan ring with a carboxylic acid functional group at position 2 . The 2-furoic acid moiety is particularly significant as it introduces both hydrogen bond donor and acceptor capabilities through its carboxylic acid group, potentially enhancing the compound's interaction with biological targets.

Physical and Chemical Properties

Due to limited direct information about this specific compound, we can infer some of its likely properties based on its structural components:

PropertyDescriptionContributing Structural Element
Physical StateLikely solid at room temperatureComplex organic structure with MW > 300 Da
SolubilityLikely poor water solubility, better solubility in organic solventsHydrophobic cyclohexyl and methylphenyl groups
Acid-Base PropertiesWeakly acidic due to carboxylic acid group2-Furoic acid moiety
Hydrogen BondingHydrogen bond donor and acceptor capabilitiesCarboxylic acid group, imidazole nitrogens
StabilityPotentially sensitive to oxidationFuran and imidazole rings

The compound's molecular formula can be determined as C21H22N2O3, with an estimated molecular weight of approximately 350 g/mol. The presence of the carboxylic acid functionality suggests that the compound would be ionizable at physiological pH, which could impact its pharmacokinetic properties and biological activities .

Structural Relationships and Similar Compounds

The compound 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid shares structural similarities with several classes of compounds that have established biological activities. Understanding these relationships provides insight into potential applications and properties of the target compound. The imidazole core is a common scaffold in many pharmaceutically active compounds, including antifungal agents, histamine receptor antagonists, and antihypertensive medications .

One structurally related compound is 4-[4-(4-fluorophenyl)-2-(4-methylcyclohexyl)-1H-imidazol-5-yl]pyridine, which shares the substituted imidazole core but differs in having a pyridine ring instead of a furoic acid moiety and a 4-fluorophenyl instead of a 4-methylphenyl group . This compound is recorded in chemical databases, indicating research interest in this structural class. Another related compound is 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride, which contains both the 2-furoic acid and imidazole components but in a different connectivity pattern .

Comparison with Related Heterocyclic Compounds

The following table highlights structural comparisons between our target compound and related heterocyclic molecules:

CompoundKey Structural DifferencesStructural Similarities
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acidReference compoundReference compound
4-[4-(4-fluorophenyl)-2-(4-methylcyclohexyl)-1H-imidazol-5-yl]pyridineContains pyridine instead of furoic acid; fluorophenyl instead of methylphenylSubstituted imidazole core with cyclohexyl group
5-(1H-imidazol-1-ylmethyl)-2-furoic acidDifferent connectivity between imidazole and furoic acid; lacks cyclohexyl and methylphenyl groupsContains both imidazole and 2-furoic acid moieties
2-Furoic acidSimple component without imidazole or other substituentsContains the 2-furoic acid component
4,5-diphenyl-1H-imidazol derivativesDifferent substitution pattern on imidazoleSubstituted imidazole core

These structural relationships are significant because they suggest potential synthetic routes and biological activities for the target compound based on established knowledge of related structures .

Potential ActivityStructural BasisRelated Compounds with Similar Activity
Enzyme InhibitionImidazole core, carboxylic acid groupImidazole-based enzyme inhibitors
Receptor ModulationAromatic substituents, hydrogen bonding capabilitiesImidazole-containing receptor ligands
Antifungal ActivityImidazole scaffoldAzole antifungals
Anticancer PropertiesMulti-substituted heterocyclic systemComplex heterocycles in cancer therapy

It is important to note that these potential activities are hypothetical and would require experimental validation through rigorous biological testing .

Physicochemical Properties and Stability

Understanding the physicochemical properties and stability of 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid is crucial for its proper handling, storage, and potential applications. While specific data for this compound is limited, its properties can be inferred based on its structural components and related compounds.

Stability Considerations

The compound contains several functional groups that may influence its stability under different conditions. The imidazole ring is generally stable but may be sensitive to strong oxidizing agents. The furan ring, present in the 2-furoic acid moiety, is known to be susceptible to oxidation and acid-catalyzed ring-opening reactions . The carboxylic acid group may participate in esterification reactions under appropriate conditions.

Long-term storage stability would likely require protection from light, moisture, and oxidizing agents. Based on related compounds, storage at low temperature (2-8°C) under inert atmosphere would be recommended to maintain chemical integrity.

Spectroscopic Properties

The complex structure of the compound would give rise to characteristic spectroscopic features that could be used for identification and purity assessment:

Spectroscopic MethodExpected Key Features
UV-VisibleAbsorption maxima due to conjugated systems (imidazole, furan, phenyl)
IR SpectroscopyC=O stretching (~1700 cm⁻¹), O-H stretching (3300-2500 cm⁻¹), C=N and C=C stretching from imidazole
NMR SpectroscopyCharacteristic signals for aromatic protons, cyclohexyl protons, methyl group, and carboxylic acid proton
Mass SpectrometryMolecular ion peak corresponding to molecular weight (~350 Da), fragmentation pattern involving loss of cyclohexyl and carboxylic groups

These spectroscopic properties would be valuable for compound characterization and quality control purposes in research and development settings.

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